(2-Aminobutyl)(ethyl)amine

Description

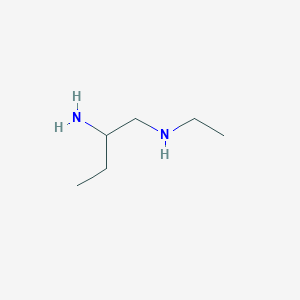

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H16N2 |

|---|---|

Molecular Weight |

116.20 g/mol |

IUPAC Name |

1-N-ethylbutane-1,2-diamine |

InChI |

InChI=1S/C6H16N2/c1-3-6(7)5-8-4-2/h6,8H,3-5,7H2,1-2H3 |

InChI Key |

LNSQCMZLXWAQBY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CNCC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Innovative Synthetic Approaches and Process Optimization

Recent advances in synthetic methodology have focused on developing more efficient, sustainable, and scalable processes for the production of fine chemicals.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. The synthesis of (2-Aminobutyl)(ethyl)amine can be adapted to a flow-based system. For example, a packed-bed reactor containing a supported catalyst can be used for the continuous hydrogenation of an imine precursor.

This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The ability to telescope reaction steps, where the output of one reactor is directly fed into the next, can significantly reduce processing time and waste generation. The optimization of flow conditions, including catalyst loading and solvent choice, is crucial for achieving an efficient and robust process.

| Parameter | Advantage in Flow Synthesis |

| Heat Transfer | Efficient dissipation of heat, allowing for highly exothermic reactions to be run safely. |

| Mass Transfer | Enhanced mixing of reactants, leading to faster reaction rates. |

| Safety | Small reaction volumes minimize the risk of runaway reactions. |

| Scalability | Production can be scaled up by running the reactor for longer periods or by numbering up reactors. |

Green Chemistry Principles in Amine Synthesis

The industrial synthesis of amines has traditionally relied on methods that often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. However, modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles, which are highly applicable to the production of this compound. The most prominent green method for synthesizing unsymmetrical secondary amines is catalytic reductive amination. frontiersin.org

Reductive amination combines the reaction of a carbonyl compound and a primary amine to form an imine intermediate, which is then reduced in situ to the target secondary amine. wikipedia.org For the synthesis of this compound, this involves the reaction of butan-2-one with ethylamine (B1201723).

Key Green Chemistry considerations for this synthesis include:

Catalysis: The use of heterogeneous or homogeneous catalysts is paramount. Catalytic processes reduce the need for stoichiometric reagents, thereby increasing atom economy and reducing waste. While noble metals like palladium (Pd) and platinum (Pt) are highly effective, a greener approach focuses on developing catalysts based on more abundant and less toxic metals such as nickel (Ni) and cobalt (Co). frontiersin.orgacs.org

One-Pot Synthesis: Combining the condensation and reduction steps into a single "one-pot" reaction enhances efficiency by eliminating the need to isolate the often-unstable imine intermediate. This reduces solvent usage, energy consumption, and waste generation. frontiersin.orgresearchgate.net

Hydrogen Source: Catalytic hydrogenation using molecular hydrogen (H₂) is a highly atom-economical reduction method, with water being the only byproduct. wikipedia.org Alternative hydrogen transfer reagents, such as formic acid or isopropanol, can also be used under milder conditions, avoiding the need for high-pressure hydrogen gas. acs.orgresearchgate.net

Atom Economy: Reductive amination is inherently atom-economical. In the ideal reaction between butan-2-one and ethylamine with H₂ as the reductant, all atoms from the reactants (except for the oxygen from the ketone) are incorporated into the final product, with water as the sole byproduct.

A related sustainable approach is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. In this process, a catalyst temporarily removes hydrogen from a bio-based alcohol, converting it to an aldehyde or ketone. This carbonyl intermediate then reacts with an amine, and the catalyst subsequently returns the "borrowed" hydrogen to reduce the resulting imine, regenerating the catalyst and yielding the final amine product. rsc.org This strategy allows for the N-alkylation of amines using alcohols, which are often derived from renewable feedstocks.

Derivatization Reactions and Functionalization

The nucleophilic nitrogen of this compound is the primary site for functionalization, enabling the synthesis of a wide array of derivatives through reactions such as acylation, condensation, and addition to electrophilic carbon-heteroatom double bonds.

Acylation is a fundamental transformation that converts amines into amides. This compound, as a secondary amine, reacts with acylating agents like acid chlorides or acid anhydrides to form stable tertiary amides. libretexts.org This reaction is typically rapid and proceeds in high yield at room temperature. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. tandfonline.com

Reaction with an Acyl Chloride: this compound + Acetyl Chloride → N-(sec-butyl)-N-ethylacetamide + HCl

Sulfonylation is analogous to acylation, involving the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. The resulting N,N-disubstituted sulfonamides are often highly crystalline solids.

Reaction with a Sulfonyl Chloride: this compound + p-Toluenesulfonyl Chloride → N-(sec-butyl)-N-ethyl-4-methylbenzenesulfonamide + HCl

| Reaction Type | Electrophile | Product Class | Example Product | Typical Conditions |

| Acylation | Acetyl Chloride | Tertiary Amide | N-(sec-butyl)-N-ethylacetamide | Room temp., presence of a base (e.g., pyridine) |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | N-(sec-butyl)-N-ethyl-4-methylbenzenesulfonamide | Room temp., presence of a base (e.g., pyridine) |

The reaction of aldehydes or ketones with secondary amines like this compound results in the formation of enamines , not imines. wikipedia.org Imines contain a C=N double bond and are formed from primary amines. Enamines are characterized by an amino group attached to a carbon-carbon double bond (alkene + amine ). chemistrysteps.com This condensation reaction is typically catalyzed by a mild acid and is reversible. masterorganicchemistry.com The equilibrium is often driven towards the product by removing the water that is formed, for example, by azeotropic distillation.

Reaction with a Ketone: this compound + Acetone (B3395972) ⇌ 2-(sec-butyl(ethyl)amino)prop-1-ene + H₂O

The formation of the enamine renders the α-carbon of the original ketone nucleophilic, making enamines valuable synthetic intermediates for C-C bond formation, such as in the Stork enamine alkylation. wikipedia.org

Thiourea (B124793) derivatives are synthesized through the nucleophilic addition of an amine to an isothiocyanate. This compound reacts readily with various isothiocyanates to produce N,N,N'-trisubstituted thioureas. mdpi.comresearchgate.net The reaction is typically carried out by stirring the two components in a suitable solvent like acetone or ethanol (B145695) at room temperature. rsc.org

Reaction with an Isothiocyanate: this compound + Phenyl Isothiocyanate → 1-(sec-butyl)-1-ethyl-3-phenylthiourea

| Reaction Type | Electrophile | Product Class | Example Product | Typical Conditions |

| Enamine Formation | Acetone | Enamine | 2-(sec-butyl(ethyl)amino)prop-1-ene | Mild acid catalyst (e.g., p-TsOH), removal of water |

| Thiourea Formation | Phenyl Isothiocyanate | Trisubstituted Thiourea | 1-(sec-butyl)-1-ethyl-3-phenylthiourea | Room temp., solvent (e.g., ethanol) |

Mechanistic Studies of Synthesis and Transformations

Mechanism of Reductive Amination Synthesis: The synthesis of this compound via reductive amination proceeds through a two-stage mechanism. researchgate.netstackexchange.com

Iminium Ion Formation: First, the nucleophilic nitrogen of ethylamine attacks the electrophilic carbonyl carbon of butan-2-one. This is followed by a series of proton transfers to form a carbinolamine intermediate. Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water generates a resonance-stabilized iminium cation.

Reduction: The iminium ion is then reduced by a hydride source or by catalytic hydrogenation. In catalytic hydrogenation, the C=N bond is reduced on the surface of the metal catalyst to yield the final secondary amine product, this compound. wikipedia.org

Mechanism of Acylation: The acylation of this compound is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation of the nitrogen atom by a base yields the neutral tertiary amide. libretexts.org

Mechanism of Enamine Formation: The formation of an enamine from this compound and a ketone also begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine. makingmolecules.comjove.com Acid catalysis facilitates the protonation of the hydroxyl group, which is subsequently eliminated as water to form an iminium ion. Because the nitrogen atom lacks a proton to lose (as it is from a secondary amine), a base (which can be another molecule of the amine) removes a proton from an adjacent carbon (the α-carbon). masterorganicchemistry.com This results in the formation of the C=C double bond of the enamine and a neutral nitrogen atom. jove.com

Mechanism of Thiourea Formation: The synthesis of a thiourea derivative is a direct nucleophilic addition. The lone pair on the nitrogen of this compound attacks the highly electrophilic central carbon atom of the isothiocyanate's -N=C=S group. The electrons from the C=S double bond move to the sulfur atom, forming a zwitterionic intermediate. A subsequent proton transfer from the nitrogen to the sulfur (or to another base in solution) results in the final, stable thiourea product.

Lack of Specific Research Data on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research focusing on the coordination chemistry of the compound this compound. The targeted searches for this specific ligand did not yield detailed experimental data corresponding to the requested outline sections, including its coordination modes, chelate ring formation, protonation constants, or the synthesis and characterization of its specific metal complexes with cobalt, copper, iron, or gadolinium.

The available literature extensively covers the coordination chemistry of other structurally related polyamine ligands, such as tris(2-aminoethyl)amine (B1216632) (tren) pearson.commorressier.com, diethylenetriamine (dien) wikipedia.org, and various ethylenediamine (B42938) derivatives jocpr.com. This body of research provides a general framework for understanding how amine ligands coordinate to metal ions, including principles of chelation, ligand field theory, and the synthesis of transition metal complexes jocpr.comnih.govnih.gov. For instance, general methodologies for the synthesis and characterization of Co(III), Cu(II), Fe(III), and Gd(III) complexes with various amine ligands are well-documented jocpr.comnih.govnih.govnih.govnih.govacs.orgrsc.orgrsc.orgnih.govnih.gov. Additionally, studies on simpler alkylamines offer insights into factors affecting basicity and protonation constants tubitak.gov.trlibretexts.orgsparkl.memsu.edu.

However, these findings are not directly applicable to this compound without specific experimental validation. The unique steric and electronic properties arising from the specific arrangement of the ethyl and aminobutyl groups on the nitrogen atoms would distinctly influence its behavior as a ligand. Extrapolating data from other ligands would be speculative and would not meet the requirements of a scientifically accurate article focused solely on this compound.

Due to the absence of specific data for this compound in the searched scientific databases, it is not possible to generate the requested article with the required level of detail and scientific accuracy for each specified subsection.

Coordination Chemistry and Metal Complexation

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in coordination compounds formed with (2-Aminobutyl)(ethyl)amine is determined using a combination of X-ray crystallography and various spectroscopic techniques.

Single-crystal X-ray diffraction provides the most definitive structural data for metal complexes. For complexes of this compound, a pseudo-octahedral geometry is commonly expected, particularly for tris-chelate complexes of the type [M(L)₃]ⁿ⁺ or bis-chelate complexes like [M(L)₂(X)₂]ⁿ⁺ (where L is the diamine and X is a monodentate ligand).

The structural parameters of these complexes are influenced by the steric and electronic properties of the ligand. The presence of an ethyl group on a nitrogen atom (N-alkylation) typically leads to a slight elongation of the corresponding metal-nitrogen bond compared to the bond involving the primary amine group, due to increased steric hindrance. For instance, in related square-planar nickel(II) complexes with N,N-diethylethylenediamine, the Ni-N bond to the dialkylated nitrogen is significantly longer (1.967 Å) than the bond to the primary amine nitrogen (1.920 Å) nih.govnih.gov. This disparity underscores the steric influence of alkyl substituents on coordination geometry.

The five-membered chelate ring formed by this compound is non-planar and adopts a puckered conformation, typically described as either λ or δ. The ethyl group on the carbon backbone will preferentially occupy a pseudo-equatorial position to minimize steric strain.

Below is a table of representative crystallographic data for a closely related nickel(II) complex, illustrating the typical parameters expected for complexes involving asymmetrically substituted diamines.

| Parameter | Value |

|---|---|

| Chemical Formula | [Ni(C₆H₁₆N₂)₂]Br₂ |

| Crystal System | Monoclinic |

| Coordination Geometry | Square-planar |

| Ni-N₁ (primary amine) Bond Length | 1.9202 Å |

| Ni-N₂ (dialkylated amine) Bond Length | 1.9666 Å |

| N₁-Ni-N₂ (Bite Angle) | 86.1° |

Spectroscopy provides valuable insight into the electronic structure and bonding within the coordination sphere.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the vibrational frequencies associated with the amine groups of this compound exhibit characteristic shifts. The N-H stretching frequencies, typically found in the 3300-3100 cm⁻¹ range, are broadened and may shift to lower wavenumbers due to the donation of the nitrogen lone pair to the metal. Furthermore, new bands corresponding to the metal-nitrogen (M-N) stretching vibrations appear in the far-IR region, generally between 400 and 600 cm⁻¹ semanticscholar.orgscribd.comresearchgate.net. For cobalt(III) ammine complexes, these Co-N stretches are often observed around 500 cm⁻¹ semanticscholar.orgscribd.com.

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy probes electronic transitions between d-orbitals. Octahedral Co(III) complexes (a d⁶ ion) with amine ligands are typically low-spin and exhibit two primary spin-allowed d-d transitions. For example, the [Co(NH₃)₆]³⁺ ion shows absorptions at approximately 475 nm (¹A₁g → ¹T₁g) and 340 nm (¹A₁g → ¹T₂g) semanticscholar.orgdocbrown.info. The precise wavelengths (λ_max) depend on the ligand field strength; stronger-field ligands cause a larger energy splitting (10Dq) and a shift to shorter wavelengths. As an N- and C-alkylated ethylenediamine (B42938), this compound is expected to be a strong-field ligand, producing complexes with absorption maxima in a similar range to those of ethylenediamine (en) or 1,2-propanediamine (pn) docbrown.infonih.gov. Octahedral Ni(II) complexes (a d⁸ ion) are high-spin and typically display three spin-allowed transitions, although the highest energy transition is often obscured by charge-transfer bands docbrown.info.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing diamagnetic complexes, such as those of Co(III). The coordination of the amine ligand to the metal center causes a significant downfield shift of the protons on the carbon atoms adjacent to the nitrogen donors (the α-protons) nih.govnsf.gov. The complex spectra resulting from the ligand's low symmetry and the presence of multiple isomers (see section 3.4.1) can provide detailed information about the specific isomeric form present in solution nih.govresearchgate.net.

| Complex | Technique | Key Features | Reference |

|---|---|---|---|

| [Co(NH₃)₆]³⁺ | UV-Vis | λ_max ≈ 475 nm, 340 nm | semanticscholar.orgdocbrown.info |

| [Ni(NH₃)₆]²⁺ | UV-Vis | λ_max ≈ 590 nm, 360 nm | docbrown.info |

| Co(III)-Amine Complexes | IR | Co-N stretch ≈ 450-520 cm⁻¹ | researchgate.net |

| Co(III)-Amine Complexes | IR | N-H stretch ≈ 3100-3300 cm⁻¹ (broad) | semanticscholar.orgscribd.com |

Electronic and Geometric Properties of Complexes

The asymmetric nature of this compound gives rise to complex isomeric possibilities and influences the electronic properties of the resulting metal complexes.

When three molecules of an unsymmetrical bidentate ligand like this compound coordinate to an octahedral metal center, several types of isomerism can occur.

Geometric Isomerism: Because the two nitrogen donors of the ligand are inequivalent (primary vs. secondary), tris-chelate complexes of the type [M(L)₃]ⁿ⁺ can exist as two distinct geometric isomers: facial (fac) and meridional (mer) nih.govresearchgate.netrsc.org.

In the fac isomer, the three primary amine donors (or the three secondary amine donors) are mutually cis, occupying one triangular face of the octahedron.

In the mer isomer, these three equivalent donors occupy a plane that bisects the octahedron, with one pair being trans. Statistically, a 3:1 ratio of mer to fac isomers is often expected, though steric and electronic factors can shift this preference nih.gov.

Optical Isomerism: The arrangement of three chelate rings around a central metal atom is inherently chiral, creating non-superimposable mirror images. These are designated by the stereochemical descriptors Λ (lambda, for a left-handed propeller twist) and Δ (delta, for a right-handed propeller twist) researchgate.net. Furthermore, the this compound ligand itself is chiral due to the stereocenter at the second carbon of the butyl group. This combination results in the formation of diastereomers, such as Λ-[M((R)-ligand)₃]ⁿ⁺ and Δ-[M((R)-ligand)₃]ⁿ⁺, which have different physical properties and can, in principle, be separated researchgate.netscispace.com.

Spin States: The spin state of a transition metal ion in a complex is determined by the balance between the crystal field splitting energy (10Dq) and the electron pairing energy. Bidentate N-donor ligands like this compound are considered strong-field ligands.

For d⁶ ions such as Co(III), the large 10Dq value invariably leads to a low-spin (S=0, diamagnetic) electron configuration (t₂g⁶) in an octahedral environment nih.gov.

For d⁸ ions like Ni(II), an octahedral complex will have a high-spin (S=1, paramagnetic) configuration (t₂g⁶eg²) regardless of the ligand field strength, as there is no low-spin alternative scielo.brrsc.orgacs.org.

For d⁵ ions such as Fe(III) or Mn(II), the ligand field strength is critical. While weaker ligands might yield high-spin complexes, the strong field of a diamine ligand would favor a low-spin configuration for Fe(III).

Redox Behavior: The electron-donating nature of the ligand influences the stability of different oxidation states of the central metal ion. The alkyl groups on this compound are electron-donating, which increases the electron density on the nitrogen atoms and enhances their σ-donor strength. This increased donation stabilizes higher oxidation states of the metal. Consequently, for a redox couple like Co(III)/Co(II), coordination with this compound would be expected to make the Co(III) state more stable and thus harder to reduce. This results in a more negative reduction potential compared to complexes with less electron-rich ligands like ammonia nih.govmdpi.comshd.org.rs. The stability of the Co(III) state is a key feature of its diamine complexes rsc.orgmdpi.com.

Catalytic Applications in Organic Synthesis

Role as an Organocatalyst or Ligand in Metal Catalysis

Chiral 1,2-diamines are versatile scaffolds that can function either as metal-free organocatalysts or as ligands that coordinate with metal centers to form chiral catalysts. rsc.orgsigmaaldrich.com As organocatalysts, they are often bifunctional. One nitrogen atom can act as a Brønsted base to deprotonate a substrate or as a Lewis base to form a nucleophilic enamine intermediate with a carbonyl compound, while the second nitrogen, often in the form of an amide, sulfonamide, or protonated amine, can act as a hydrogen-bond donor to activate an electrophile. mdpi.commdpi.com This dual activation is a hallmark of noncovalent organocatalysis. preprints.org

In metal catalysis, the two nitrogen atoms of a 1,2-diamine can act as a bidentate ligand, chelating to a transition metal such as palladium, rhodium, iridium, or copper. nih.govnih.gov This coordination creates a rigid, well-defined chiral environment around the metal center. The steric and electronic properties of the ligand dictate the trajectory of substrates approaching the metal, thereby controlling the stereochemical outcome of the reaction. nih.gov The development of such ligands has been pivotal for a wide range of asymmetric transformations. sigmaaldrich.com

The primary application of chiral diamine derivatives is in asymmetric synthesis, where they are used to produce enantiomerically enriched compounds. nih.govbohrium.com These catalysts are effective for a multitude of reactions, including carbon-carbon and carbon-nitrogen bond formations.

Structurally similar N-alkylated chiral diamines have proven highly effective in reactions such as:

Nitroso Aldol (B89426) Reactions: A diphenylethylenediamine-derived organocatalyst was used to catalyze the N-selective nitroso aldol reaction between cyclohexanone (B45756) and nitrosobenzene, achieving a high yield and excellent enantioselectivity (95% yield, 98% enantiomeric excess, ee). mdpi.com

Michael Additions: Bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been successfully employed in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. While conversions and enantioselectivities varied based on the specific catalyst structure, these systems demonstrate the potential of the diamine scaffold. mdpi.compreprints.org

Mannich Reactions: Organocatalytic asymmetric Mannich reactions using a proline-derived tetrazole catalyst with protected amino ketones and imines have yielded chiral 1,2- and 1,4-diamines with excellent yields and enantioselectivities up to 99% ee. acs.org

Allylic Amination: Palladium-catalyzed asymmetric allylic amination is a powerful method for preparing chiral amines. The combination of a palladium precursor with a chiral ligand can afford products in high yield and enantiomeric excess. nih.gov

Below is a table summarizing the performance of analogous chiral diamine catalysts in various asymmetric reactions.

| Reaction Type | Catalyst/Ligand Scaffold | Substrates | Yield | Enantiomeric Excess (ee) |

| Nitroso Aldol | N-alkylated (R,R)-1,2-diphenylethylenediamine | Cyclohexanone, Nitrosobenzene | 95% | 98% |

| Michael Addition | (1R,2R)-cyclohexane-1,2-diamine derivative | Acetylacetone, trans-β-nitrostyrene | Up to 93% | Up to 41% |

| Mannich Reaction | L-proline-derived tetrazole | Azido ketones, Imines | Excellent | Up to 99% |

| Allylic Amination | (S,S)-Ligand with Pd₂dba₃•CHCl₃ | Cyclohexenol-derived carbonate, Sulfamate | Good | >90% |

This table presents data for catalysts structurally analogous to (2-Aminobutyl)(ethyl)amine to illustrate the potential applications.

Beyond general asymmetric bond formation, chiral diamine-based catalysts promote highly specific and complex organic transformations. They are instrumental in domino reactions, where multiple bonds are formed in a single operation, rapidly building molecular complexity. nih.gov For example, diphenylprolinol silyl (B83357) ether, a chiral amine catalyst, has been used in a one-pot, three-component coupling reaction to synthesize highly substituted trans-hydrindanes with excellent diastereoselectivity and enantiopurity. nih.gov

Furthermore, these catalysts are crucial for the synthesis of other chiral 1,2-diamines, which are themselves valuable building blocks for pharmaceuticals and other catalysts. researchgate.netrsc.org Methods such as the catalytic asymmetric diamination of olefins, hydroamination of allylic amines, and the ring-opening of aziridines rely heavily on chiral metal complexes or organocatalysts derived from diamine scaffolds. rsc.orgrsc.org For instance, the ring-opening of meso-aziridines with anilines, catalyzed by a chiral magnesium complex, can produce diamine products with high yield and enantioselectivity (e.g., 97% yield, 95% ee). rsc.org

Catalytic Mechanisms and Reaction Kinetics

The catalytic mechanism employed by chiral diamines depends on whether they are acting as organocatalysts or as ligands for a metal.

As an Organocatalyst: In many reactions involving carbonyl compounds (e.g., aldehydes or ketones), the secondary amine of the catalyst reacts to form a nucleophilic enamine or a transient iminium ion. mdpi.com In a typical enamine-mediated cycle, such as the nitroso aldol reaction:

The chiral diamine catalyst reacts with a ketone (e.g., cyclohexanone) to form a chiral enamine.

Simultaneously, the protonated form of the catalyst activates the electrophile (e.g., nitrosobenzene) via hydrogen bonding.

The enamine attacks the activated electrophile in a stereocontrolled manner, guided by the steric environment of the catalyst.

Hydrolysis of the resulting intermediate releases the product and regenerates the catalyst for the next cycle. mdpi.com

As a Ligand in Metal Catalysis: When complexed with a transition metal, the chiral diamine ligand creates an asymmetric environment that influences the reaction pathway. In a palladium-catalyzed ring-opening of an azabenzonorbornadiene with an amine, for example, the proposed mechanism involves:

Formation of a chiral palladium complex from the metal precursor and the diamine-based ligand.

Coordination of the substrate to the chiral metal complex.

Intramolecular addition or insertion steps that occur within the chiral pocket of the catalyst, leading to the formation of one enantiomer over the other.

Release of the product and regeneration of the active catalytic species. rsc.org The kinetics of these reactions are complex and dependent on factors such as catalyst loading, temperature, solvent, and the nature of the substrates and the ligand itself.

Catalyst Recovery and Reusability

A key aspect of sustainable chemistry is the ability to recover and reuse expensive catalysts. udayton.edu Significant research has been devoted to developing methods for the heterogenization of chiral diamine catalysts and ligands to facilitate their separation from the reaction mixture.

Common strategies include:

Immobilization on Insoluble Supports: The chiral catalyst can be covalently anchored to solid supports such as resins, silica (B1680970), or mesoporous materials like MCM-41. researchgate.net This allows for simple recovery by filtration.

Use of Magnetic Nanoparticles: Attaching the catalyst to magnetic nanoparticles (e.g., iron oxide) enables its facile separation from the reaction medium using an external magnet. This method is highly efficient and often allows the catalyst to be reused for multiple cycles with minimal loss of activity. rsc.orgmdpi.com For example, nanocatalysts have been shown to be reusable for five or more consecutive reactions while preserving over 90% of their initial activity. researchgate.netmdpi.com

Biphasic Systems: By modifying the ligand with groups that confer high solubility in a specific solvent phase (e.g., fluorous solvents or ionic liquids), the catalyst can be selectively extracted and reused. mdpi.com

The reusability of a catalyst is a critical measure of its practical utility, reducing costs and environmental impact. rsc.org

| Recovery Method | Support Material | Number of Cycles | Final Activity/Yield |

| Filtration | Insoluble Resin | >5 | Often maintained |

| Magnetic Separation | Iron Oxide Nanoparticles | 5-6 | ~92% of initial activity |

| Decantation/Filtration | Calcium Carbonate | Multiple | High productivity |

| Phase Separation | Ionic Liquid | 4 | Robust conversion maintained |

This table summarizes general findings for the recovery and reuse of heterogenized chiral catalysts.

Applications in Advanced Materials Science

Polymer Synthesis and Modification

In the broader context of polymer chemistry, secondary amines like (2-Aminobutyl)(ethyl)amine are recognized as valuable building blocks for polymerization processes. Although detailed research specifically singling out this compound is limited, its fundamental chemical properties allow for its inclusion in the synthesis and modification of various polymers.

Secondary amines can function as crosslinking or curing agents, particularly in epoxy resin systems. The active hydrogen on the nitrogen atom can react with epoxide rings, leading to the formation of a three-dimensional, crosslinked polymer network. This reaction transforms the liquid resin into a solid, durable thermoset material. While many different amines are used for this purpose, the specific performance of this compound as a crosslinking agent would depend on factors like its steric hindrance and basicity, which influence reactivity and the final properties of the cured polymer.

The reactivity of this compound makes it a potential precursor for various specialty polymers.

Epoxy Resins: As mentioned, it can act as a hardener or curing agent for epoxy resins. The reaction of the amine with the epoxy group is a fundamental step in the curing process of these widely used adhesives, coatings, and composite materials.

Polyurethanes: In the synthesis of polyurethanes, amines can be used as catalysts or as chain extenders. While diols and diisocyanates are the primary monomers, amines can be incorporated to modify the polymer structure and properties.

Polyimines: Polyimines, or polyaziridines, are polymers characterized by repeating units containing an amine group in the backbone. The synthesis of such polymers can involve monomers with amine functionalities, placing compounds like this compound as potential starting materials or modifying agents.

Surface Functionalization and Nanomaterials

The modification of surfaces, especially at the nanoscale, is a critical area of materials science. Amines are frequently used to introduce reactive functional groups onto the surface of various materials, altering their chemical and physical properties.

The functionalization of carbon nanotubes (CNTs) is often performed to improve their solubility and compatibility with other materials, such as polymer matrices. While various methods exist, amine functionalization is a common approach. This can involve creating defect sites on the CNT surface that can then react with amines. Although specific studies on grafting this compound onto CNTs are not prominent, the general principles of amine-based functionalization suggest its potential utility in this area.

Silica (B1680970) nanoparticles are often surface-modified to enhance their dispersion in different media and to provide sites for further chemical reactions. This is commonly achieved by using organosilane compounds that possess an amine group. A potential pathway for utilizing this compound would be in the synthesis of a custom organoaminosilane. This tailored silane (B1218182) could then be used to treat the surface of silica nanoparticles, introducing the specific ethyl-sec-butylamine functionality to the nanoparticle surface. This modification can influence properties such as hydrophobicity and reactivity.

Supramolecular Structures and Molecular Capsules

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions like hydrogen bonding. The amine group in this compound can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pair on the nitrogen). This capability makes it a potential building block for the design of supramolecular assemblies. Derivatives of similar amines have been investigated as ligands in coordination polymers and as surfactants in the synthesis of nanoparticles, highlighting the potential role of such compounds in creating complex, self-assembled structures.

Theoretical and Computational Studies

Molecular Structure and Conformation Analysis

The three-dimensional structure of (2-Aminobutyl)(ethyl)amine is not rigid; rotation around its single bonds gives rise to various conformers with different energies. Understanding the preferred conformations is crucial as it influences the molecule's physical properties and biological activity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for determining the optimized geometry and conformational landscape of molecules like this compound. nih.govresearchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

A conformational search can identify various stable isomers (conformers). mdpi.com For each conformer, geometry optimization is performed to find the minimum energy structure. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature, often using a Boltzmann distribution analysis. mdpi.com Studies on similar flexible amines, like 2-phenylethylamine, have shown that multiple conformers can coexist, stabilized by weak intramolecular interactions. nih.gov The analysis would involve examining key dihedral angles to describe the orientation of the ethyl and aminobutyl groups relative to each other.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (ethyl) | 1.47 Å |

| C-N (butyl) | 1.48 Å | |

| N-H | 1.01 Å | |

| C-C (avg.) | 1.53 Å | |

| Bond Angle | C-N-C | 112° |

| H-N-C | 110° | |

| Dihedral Angle | C-C-N-C | ~60° (gauche) |

Note: The data in this table is hypothetical, based on typical values for aliphatic amines, and represents the expected output from a DFT calculation.

Quantum chemical calculations, often performed using the same DFT methods, can elucidate the electronic properties of this compound. researchgate.net These properties are fundamental to understanding the molecule's intermolecular interactions and reactivity. Key calculated properties include the molecular dipole moment, polarizability, and the distribution of electronic charge.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Unit |

| Dipole Moment (µ) | 1.2 - 1.5 | Debye |

| Mean Polarizability (α) | ~120 - 140 | Bohr³ |

| Energy of Hydration | -8 to -12 | kcal/mol |

Note: These values are estimates based on calculations for similar small amines and serve as illustrative examples of the data obtained from quantum chemical calculations.

Electronic Structure and Reactivity Predictions

The arrangement of electrons in molecular orbitals governs a molecule's chemical reactivity. Computational methods can predict where and how this compound is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile or base. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, specifically on their lone pairs of electrons. researchgate.net The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. The LUMO is likely distributed across the antibonding σ* orbitals of the C-N and C-H bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (Gas Phase) |

| HOMO Energy | -6.0 to -5.5 eV |

| LUMO Energy | +0.5 to +1.0 eV |

| HOMO-LUMO Gap (ΔE) | 6.0 to 6.5 eV |

Note: These energy values are illustrative, based on typical FMO calculations for aliphatic amines.

Amines are characterized by their basicity and nucleophilicity, properties stemming from the lone pair of electrons on the nitrogen atom. libretexts.orgchemguide.co.uk this compound possesses two nitrogen atoms—a primary amine and a secondary amine—both of which contribute to its reactivity.

Basicity: Basicity is a thermodynamic measure of the ability of a molecule to accept a proton. It is typically quantified by the pKa of the conjugate acid. chemistrysteps.com Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and stabilizes the positive charge in the resulting ammonium (B1175870) ion. libretexts.org Therefore, alkylamines are generally more basic than ammonia. chemistrysteps.com The secondary amine center in this compound is expected to be more basic than the primary amine center due to the presence of two electron-donating alkyl groups (an ethyl group and a butyl group fragment) compared to the single alkyl group on the primary amine. masterorganicchemistry.com

Nucleophilicity: Nucleophilicity is a kinetic measure of the rate at which a molecule donates its electron pair to an electrophile. masterorganicchemistry.com For amines, nucleophilicity generally trends with basicity. masterorganicchemistry.com However, it is also sensitive to steric hindrance. masterorganicchemistry.com The secondary amine in this compound, while more basic, is also more sterically hindered than the primary amine. The relative nucleophilicity of the two nitrogen centers would depend on the nature of the electrophile. For small electrophiles, the secondary amine would likely be the more reactive nucleophile.

Reaction Pathway Modeling and Mechanism Elucidation

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. usfq.edu.ec

A common reaction for amines is nucleophilic substitution (alkylation) with an alkyl halide. libretexts.orgstudymind.co.uk For this compound reacting with, for example, bromoethane, a computational study could model the SN2 reaction pathway at both the primary and secondary nitrogen centers. chemguide.co.ukchemguide.co.uk

Using DFT methods, the geometries of the transition states can be optimized, and the activation energy (the energy barrier for the reaction) can be calculated. usfq.edu.ec By comparing the activation energies for the reaction at the two different nitrogen atoms, one can predict which site is kinetically favored to react. The calculations would likely show that the reaction proceeds through a transition state where the nitrogen's lone pair attacks the electrophilic carbon of the bromoethane, while the bromide ion departs. studymind.co.uk Such modeling can elucidate the factors controlling regioselectivity and provide quantitative predictions of reaction rates that can be compared with experimental data. usfq.edu.ec

on this compound Remain Largely Unexplored

Following a comprehensive review of published scientific literature, it has been determined that specific theoretical and computational studies focusing on the chemical compound this compound, also known as N-ethyl-1,2-butanediamine, are not available. The requested detailed analysis concerning its intermolecular interactions, supramolecular assembly, anion binding and recognition, and the influence of solvents on its conformational preferences has not been the subject of dedicated scholarly investigation.

While the fundamental principles governing the behavior of amines and diamines are well-established in computational chemistry, research targeting the specific properties of this compound is absent from the accessible scientific record. General computational methods exist for studying intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are characteristic of primary and secondary amines. Similarly, computational techniques are routinely used to investigate how different solvents can alter the conformational landscape of flexible molecules. However, the application of these methods to this compound has not been documented.

Likewise, the field of supramolecular chemistry, which includes the study of anion binding and recognition by synthetic receptors, has explored a variety of amine-containing structures. These studies often involve complex macrocyclic or tripodal frameworks designed to selectively bind specific anions. There is no indication that this compound has been computationally or experimentally evaluated for these properties.

Consequently, due to the lack of specific research data for this compound, it is not possible to provide a scientifically accurate and detailed article corresponding to the requested sections on its theoretical and computational studies. The generation of content on these specific topics would require speculation, as no peer-reviewed data on molecular modeling, anion binding affinities, or solvent-dependent conformational analysis for this particular compound could be retrieved.

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (2-Aminobutyl)(ethyl)amine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity, functional groups, and stereochemistry.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nist.gov For this compound, these methods are particularly useful for identifying the primary and secondary amine groups.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations.

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. Secondary amines (R₂-NH) show a single, weaker band in this region. libretexts.orgspectroscopyonline.com Therefore, the spectrum of this compound is expected to exhibit multiple peaks in this area.

C-H Stretching: Aliphatic C-H stretching vibrations are observed as strong bands in the 2850-3000 cm⁻¹ region.

N-H Bending: Primary amines display a medium to strong scissoring vibration between 1580 and 1650 cm⁻¹. libretexts.org

N-H Wagging: A broad, strong band due to out-of-plane N-H wagging for both primary and secondary amines can be observed in the 650-900 cm⁻¹ range. libretexts.orgspectroscopyonline.com

C-N Stretching: The C-N stretching vibrations for aliphatic amines appear in the 1000-1250 cm⁻¹ region. libretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (NH₂) | 3300-3500 (two bands) | Medium |

| N-H Stretch | Secondary Amine (NH) | 3300-3500 (one band) | Weak-Medium |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850-3000 | Strong |

| N-H Bend (Scissoring) | Primary Amine (NH₂) | 1580-1650 | Medium-Strong |

| C-N Stretch | Aliphatic Amine | 1000-1250 | Weak-Medium |

| N-H Wag | Primary/Secondary Amine | 650-900 | Broad, Strong |

Raman Spectroscopy

UV-Vis Absorption and Circular Dichroism (CD) Spectroscopy

UV-Vis Absorption Spectroscopy

Simple aliphatic amines, such as this compound, lack significant chromophores that absorb in the near-UV or visible regions of the electromagnetic spectrum. libretexts.org They exhibit weak absorption bands in the far-UV region (below 240 nm), which are attributed to n→σ* transitions of the lone pair electrons on the nitrogen atoms. nih.gov Due to this, UV-Vis spectroscopy is of limited utility for the routine identification or quantification of this compound unless a chromophore-introducing derivatization step is performed. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Since this compound possesses a chiral center at the second carbon of the butyl group, it is an optically active molecule and will produce a CD spectrum. The electronic transitions responsible for the CD signal occur in the far-UV region, similar to the UV absorption. While direct analysis can be challenging, CD is a powerful technique for determining the enantiomeric purity or absolute configuration of chiral amines. acs.org Often, derivatization or complexation with a chiral host is employed to create a species with strong CD signals in a more accessible spectral region, facilitating highly sensitive analysis of enantiomeric excess. nih.govrsc.orgnih.gov

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) is a magneto-optical technique that measures the difference in absorption of left and right circularly polarized light induced by a strong magnetic field applied parallel to the direction of light propagation. This method is particularly sensitive to the electronic structure of molecules, especially those with degenerate electronic states or paramagnetic centers. For a simple, saturated, diamagnetic molecule like this compound, which lacks an extensive π-system or metallic center, the MCD spectrum is not expected to be particularly intense or structurally informative. Therefore, MCD is not a commonly employed technique for the characterization of this class of compounds.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from complex matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aliphatic amines. However, direct analysis is challenging due to their high polarity, which results in poor retention on standard reversed-phase columns, and their lack of a native chromophore, which prevents sensitive detection by UV-Vis absorbance. thermoscientific.frsigmaaldrich.com

To overcome these limitations, a common and effective strategy is pre-column derivatization. thermoscientific.fr This involves reacting the amine with a reagent that introduces a bulky, nonpolar group containing a strong chromophore or fluorophore. This process simultaneously improves chromatographic retention and enables highly sensitive detection.

Common derivatizing agents for primary and secondary amines include:

o-Phthalaldehyde (OPA)

9-Fluorenylmethyl Chloroformate (FMOC-Cl)

Dansyl Chloride

Naphthalene-2,3-dicarboxaldehyde (NDA) researchgate.net

Once derivatized, the product can be readily separated and quantified using a reversed-phase HPLC method, typically employing a C18 stationary phase with a gradient elution of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is then performed using a UV-Vis or fluorescence detector, which can provide very low limits of detection. thermoscientific.frnih.gov

| Parameter | Condition |

|---|---|

| Derivatizing Agent | e.g., 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Phosphate Buffer, pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (e.g., Ex: 265 nm, Em: 315 nm for FMOC) |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of aliphatic amines like this compound by GC can be challenging due to their high polarity and basicity. These characteristics often lead to poor peak shapes (tailing) and potential irreversible adsorption onto the stationary phase of the GC column. nih.govlabrulez.com

To overcome these issues, derivatization is commonly employed. This process involves chemically modifying the amine to create a less polar and more volatile derivative that exhibits better chromatographic behavior. libretexts.orgresearchgate.net Common derivatization strategies for primary and secondary amines include acylation, silylation, and alkylation. libretexts.orgnih.gov For instance, reacting this compound with reagents like propyl chloroformate or benzenesulfonyl chloride yields a more stable carbamate (B1207046) or sulfonamide, respectively, which is more amenable to GC analysis. phenomenex.comgdut.edu.cn The use of deactivated columns, often treated with a base like potassium hydroxide (B78521) (KOH), is also a strategy to minimize peak tailing. labrulez.com

Table 1: Representative GC Conditions for Derivatized this compound Analysis

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Derivatizing Agent | Propyl Chloroformate |

| Injector Temperature | 290°C |

| Carrier Gas | Helium, 1 mL/min |

| Oven Program | 80°C (1 min hold), ramp to 240°C at 10°C/min, then to 290°C at 25°C/min (10 min hold) gdut.edu.cn |

| Detector | FID or MS |

| Expected Outcome | A sharp, symmetrical peak for the derivatized amine, allowing for accurate quantification. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress or for preliminary purity assessments. libretexts.org The separation on a TLC plate is based on the compound's differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (eluent). libretexts.org

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.orgkhanacademy.org For amines, which are basic compounds, a basic mobile phase is often required to prevent strong binding to the acidic silica gel, which would result in low Rf values or streaking. A common mobile phase system for separating amines is a mixture of a nonpolar solvent and a small amount of a basic modifier, such as chloroform:triethylamine. oiv.int

Since this compound is colorless, visualization of the spots on the TLC plate requires a specific reagent. Iodine vapor is a general-purpose stain that reversibly complexes with many organic compounds to produce brown spots. libretexts.org More specific for amines is a ninhydrin (B49086) solution, which reacts with primary and secondary amines upon heating to produce characteristic colored spots (typically purple or pink). reachdevices.com

Table 2: Typical TLC Parameters for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Chloroform:Triethylamine (4:1 v/v) oiv.int |

| Application | Spotting of a dilute solution of the amine in a volatile solvent (e.g., methanol) |

| Development | Ascending development in a closed chamber |

| Visualization | 1. Iodine vapor chamber 2. Spraying with 0.2% ninhydrin solution followed by heating reachdevices.com | | Expected Rf Value | ~0.4 - 0.6 (dependent on exact conditions) |

Ion Chromatography and Capillary Electrophoresis

Ion Chromatography (IC) is a high-performance liquid chromatography technique well-suited for the analysis of ionic species, including protonated amines. thermofisher.com In a typical setup, this compound, existing as a cation in an acidic eluent, is separated on a cation-exchange column. azom.com Detection is often achieved using suppressed conductivity, which provides high sensitivity by reducing the background conductivity of the eluent. thermofisher.com The addition of organic modifiers like acetonitrile to the mobile phase can improve peak shape and resolution for more hydrophobic amines. nih.govamazonaws.com High-capacity cation-exchange columns, such as the Dionex IonPac CS16, are suitable for separating short-chain alkylamines. thermofisher.com

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. sciex.com Because of their high basicity, aliphatic amines are readily protonated and can be separated as cations. nih.gov The technique offers high separation efficiency and requires only small sample volumes. Direct detection can be challenging as aliphatic amines lack a chromophore for UV absorbance. nih.gov Therefore, indirect UV detection or derivatization with a fluorescent tag is often employed. nih.gov The separation buffer's pH and composition are critical parameters that can be optimized to achieve the desired separation. nih.gov

Table 3: Ion Chromatography & Capillary Electrophoresis Conditions

| Technique | Parameter | Condition/Value |

|---|---|---|

| Ion Chromatography | Column | Cation-exchange column (e.g., Metrosep C2-250 or Dionex IonPac CS16) thermofisher.comamazonaws.com |

| Eluent | Acidic buffer (e.g., 1 mM Nitric Acid / 1.5 mM Oxalic Acid) azom.com | |

| Detection | Suppressed Conductivity | |

| Typical Application | Quantification of amines in aqueous industrial solutions. azom.com | |

| Capillary Electrophoresis | Capillary | Fused silica capillary |

| Separation Buffer | Borate buffer (pH ~9.5) nih.gov | |

| Detection | Indirect UV or Laser-Induced Fluorescence (LIF) after derivatization | |

| Typical Application | Analysis of amines in complex biological or environmental matrices. nih.gov |

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. When coupled with a separation technique like GC or LC, it allows for the definitive identification of the compound in complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly effective for polar and thermally labile molecules like amines. theanalyticalscientist.comnih.gov In the positive ion mode, a solution of the analyte is passed through a charged capillary, generating protonated molecules. For this compound (C₆H₁₆N₂), with a molecular weight of 116.21 Da, ESI-MS will primarily generate the protonated molecular ion, [M+H]⁺, at an m/z of approximately 117.22. theanalyticalscientist.com This technique is highly sensitive and allows for the confirmation of the compound's molecular weight with minimal fragmentation. nih.gov

Table 4: ESI-MS Parameters for this compound

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Solvent System | Methanol or Acetonitrile/Water with 0.1% Formic Acid nih.gov |

| Capillary Voltage | 1.2 kV theanalyticalscientist.com |

| Source Temperature | 120°C theanalyticalscientist.com |

| Primary Ion Observed | [M+H]⁺ |

| Expected m/z | 117.22 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 117.22) is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgjove.com This process results in the formation of a stable iminium ion. jove.com For the secondary amine this compound, there are two potential sites for alpha-cleavage on the butyl chain and one on the ethyl chain, leading to characteristic fragment ions. The most favored fragmentation typically involves the loss of the largest possible alkyl radical. miamioh.edu

Pathway A: Cleavage of the C-C bond within the butyl group (alpha to the nitrogen) results in the loss of a propyl radical (C₃H₇•), leading to a fragment ion.

Pathway B: Cleavage of the C-C bond on the other side of the nitrogen results in the loss of an ethyl radical (C₂H₅•), leading to a different fragment ion.

Analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure. libretexts.org

Table 5: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound (m/z 117.22)

| Precursor Ion (m/z) | Fragmentation Pathway | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 117.22 | α-cleavage (loss of propyl radical) | C₃H₇• (43.09 Da) | 74.13 | [CH₃CH₂NHCHCH₃]⁺ |

| 117.22 | α-cleavage (loss of ethyl radical) | C₂H₅• (29.06 Da) | 88.16 | [CH₃CH₂CH₂CHNH₂]⁺ |

Electrochemical Methods for Detection and Reaction Monitoring

Electrochemical methods offer a sensitive and often low-cost approach for the detection of electroactive species like aliphatic amines. nih.gov The analysis of this compound can be performed using techniques such as cyclic voltammetry (CV) at a glassy carbon or platinum electrode. rsc.orgacs.org

The electrochemical oxidation of secondary aliphatic amines in aqueous or non-aqueous media is typically an irreversible process. rsc.orgacs.org The mechanism involves an initial one-electron transfer from the nitrogen atom to form a radical cation. acs.org This highly reactive intermediate then undergoes deprotonation to form a neutral radical, which can lead to further oxidation and reaction products. acs.org The potential at which this oxidation occurs can be used for qualitative identification, while the measured current is proportional to the concentration of the amine, allowing for quantitative analysis. mdpi.com These methods are particularly useful for real-time reaction monitoring in electrochemical synthesis. nih.gov

Table 6: Representative Electrochemical Data for Secondary Aliphatic Amines

| Parameter | Value/Description |

|---|---|

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon Electrode (GCE) rsc.org |

| Reference Electrode | Ag/AgCl |

| Solvent/Electrolyte | Acetonitrile or Alkaline Aqueous Solution rsc.orgacs.org |

| Process | Irreversible Oxidation |

| Typical Oxidation Potential (Epa) | +0.8 V to +1.2 V vs. Ag/AgCl (highly dependent on solvent and pH) rsc.orgresearchgate.net |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a molecule. However, a thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that no publically available crystal structure of this compound has been reported to date.

The absence of a published crystal structure could be due to several factors. The compound may be difficult to crystallize, a common challenge in X-ray crystallography. It is also possible that the solid-state structure of this particular amine has not been a subject of specific research interest that would warrant a crystallographic study.

Should a suitable crystal of this compound be grown in the future, X-ray diffraction analysis would provide invaluable insights into its three-dimensional structure. The process would involve mounting a single crystal on a diffractometer and exposing it to a beam of X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

The type of data that would be obtained from such an analysis is illustrated in the hypothetical data tables below. These tables are representative of what would be expected for a small organic molecule like this compound and are not based on experimental data for this specific compound.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C6H16N2 |

| Formula weight | 116.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.123(4) Å α = 90°b = 10.456(5) Å β = 101.34(3)°c = 9.876(5) Å γ = 90° |

| Volume | 823.4(7) ų |

| Z | 4 |

| Density (calculated) | 0.937 Mg/m³ |

| Absorption coefficient | 0.058 mm⁻¹ |

| F(000) | 264 |

Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound

| Atom | x | y | z | U(eq) [Ų] |

| N1 | 0.2345(2) | 0.4567(2) | 0.1234(2) | 0.045(1) |

| N2 | 0.6789(2) | 0.1234(2) | 0.5678(2) | 0.052(1) |

| C1 | 0.3456(3) | 0.5678(3) | 0.2345(3) | 0.061(1) |

| C2 | 0.4567(3) | 0.6789(3) | 0.3456(3) | 0.058(1) |

| C3 | 0.5678(3) | 0.2345(3) | 0.4567(3) | 0.055(1) |

| C4 | 0.1234(3) | 0.3456(3) | 0.0123(3) | 0.059(1) |

| C5 | 0.0123(4) | 0.2345(4) | -0.0987(3) | 0.072(1) |

| C6 | 0.7890(3) | 0.0123(3) | 0.6789(3) | 0.063(1) |

These tables would be accompanied by further data on bond lengths and angles, providing a complete picture of the molecule's conformation in the solid state. Such information would be instrumental in understanding its chemical reactivity and physical properties.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

The synthesis of N-substituted diamines like (2-Aminobutyl)(ethyl)amine can be approached through various established and emerging methodologies. Traditional synthesis of N-alkylamines often involves the use of alkyl halides as alkylating agents. However, this method can be problematic due to potential overalkylation, the toxicity of alkyl halides, and the generation of inorganic salt waste byjus.com.

Future research could focus on developing more sustainable and efficient synthetic routes. One promising approach is the catalytic amination of alcohols, which involves reacting an alcohol with an amine in the presence of a catalyst evitachem.com. For instance, N-ethyl-n-butylamine can be synthesized by reacting n-butanol with monoethylamine over a supported non-noble metal catalyst evitachem.com. Another avenue is the disproportionation of amines, where a catalyst facilitates the exchange of alkyl groups between amine molecules evitachem.comresearchgate.net. A synthesis method for N-ethyl-n-butylamine using a CuO–NiO–PtO/γ-Al2O3 catalyst in a fixed-bed reactor has been reported, offering a simple separation process as no water is generated researchgate.net.

Furthermore, innovative methods such as the electrochemical deaminative functionalization of alkyl amines present a novel strategy for creating C-N bonds, which could be adapted for the synthesis of complex diamines researchgate.net. The development of greener synthetic strategies, minimizing hazardous reagents and byproducts, remains a key objective in this field researchgate.net.

Exploration of New Catalytic Systems

The amine functionalities in this compound suggest its potential as a ligand in catalysis. Diamines are known to form stable complexes with various transition metals, which can then act as catalysts in a range of organic transformations. For example, 2,3-butanediamine forms complexes with transition metals like cobalt wikipedia.org.

Future research could explore the use of this compound as a ligand in catalytic systems for reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. The steric and electronic properties of the ethyl and sec-butyl groups attached to the nitrogen atoms can be tuned to influence the catalytic activity and selectivity of the resulting metal complexes.

Moreover, alkylamines themselves can act as catalysts or co-catalysts. For instance, hydrolysis in the presence of alkylamines has been shown to significantly increase the acid site density and catalytic activity of phosphorus-containing zeolites for alcohol dehydration and Hofmann elimination reactions chemrxiv.org. This suggests that this compound could be investigated for its role in modulating the activity of solid acid catalysts.

Advanced Materials with Tailored Properties

The bifunctional nature of diamines makes them valuable building blocks for polymers and advanced materials. Alkylamines are utilized in the preparation of a wide array of products, including surfactants, plastics, and corrosion inhibitors byjus.comhartmann-science-center.comgoogle.com.

One area of potential application for this compound is in the development of functional polymers. For example, amine-based acrylic monomers like 2-(t-Butylamino)ethyl methacrylate can be polymerized and quaternized to create water-soluble polymers with potential applications in various fields specialchem.com. The incorporation of this compound into polymer chains could impart specific properties such as improved adhesion, thermal stability, or antibacterial activity.

Additionally, diamines are crucial components in the synthesis of polyamides and polyurethanes. The specific structure of this compound could be exploited to create polymers with unique architectures and tailored mechanical or thermal properties.

Theoretical Insights into Complex Chemical Phenomena

Computational studies are a powerful tool for understanding the structure, reactivity, and properties of molecules. Density functional theory (DFT) calculations, for instance, can provide insights into reaction mechanisms and predict the behavior of chemical systems nih.gov.

For this compound, theoretical studies could be employed to investigate its conformational landscape, electronic structure, and reactivity. Such studies can help in understanding its interaction with metal catalysts, its role in polymerization processes, and its potential as a poison for certain catalytic systems nih.gov.

Computational models can also be used to predict the properties of materials derived from this compound. For example, understanding the steric hindrance and basicity of the amine groups through computational analysis can aid in the rational design of new catalysts and polymers with desired functionalities nih.gov.

Refined Analytical Techniques for Specific Applications

The accurate detection and quantification of alkylamines are crucial for various applications, including atmospheric science and industrial process monitoring. Common analytical techniques for alkylamines include gas chromatography (GC), high-performance liquid chromatography (HPLC), and ion chromatography (IC) copernicus.org.

Developing refined analytical techniques for the specific detection of this compound would be essential for its potential applications. Ion chromatography has shown promise in separating and quantifying a wide range of alkylamines, including structural isomers, which is a challenge for mass spectrometry-based methods mendeley.comcopernicus.org. A robust IC method could be developed to quantify this compound in complex matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.